molecular formula C21H21N5O2 B10991986 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B10991986
M. Wt: 375.4 g/mol
InChI Key: RHYNCALVURPOPZ-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, a triazole ring, and a methoxyethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core and triazole ring may facilitate binding to proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(1H-1,2,4-triazol-1-ylmethyl)benzene: Shares the triazole ring but lacks the indole core.

    4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid: Contains the triazole ring and a benzoic acid moiety.

    1-(4-aminobenzyl)-1H-1,2,4-triazole: Features the triazole ring and an aminobenzyl group.

Uniqueness

1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide is unique due to its combination of an indole core, triazole ring, and methoxyethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-28-11-10-26-19-5-3-2-4-17(19)12-20(26)21(27)24-18-8-6-16(7-9-18)13-25-15-22-14-23-25/h2-9,12,14-15H,10-11,13H2,1H3,(H,24,27)

InChI Key

RHYNCALVURPOPZ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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